molecular formula C14H15N B093827 2-(4-Biphenyl)ethylamine CAS No. 17027-51-9

2-(4-Biphenyl)ethylamine

Cat. No.: B093827
CAS No.: 17027-51-9
M. Wt: 197.27 g/mol
InChI Key: WHPLBPSDTIZFSX-UHFFFAOYSA-N
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Description

2-(4-Biphenyl)ethylamine (CAS 17027-51-9) is an aromatic ethylamine derivative characterized by a biphenyl moiety attached to an ethylamine backbone. For instance, it serves as a key intermediate in synthesizing TRPM8 (Transient Receptor Potential Melastatin type-8) channel modulators, which are explored for their roles in pain management and thermosensation .

Preparation Methods

Reduction of Nitriles: A Foundational Approach

The reduction of nitriles to primary amines represents one of the most straightforward routes to 2-(4-biphenyl)ethylamine. This method typically employs 4-biphenylacetonitrile as the starting material, which undergoes reduction via strong hydride donors such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Reaction Mechanism and Reagents

The reduction of nitriles proceeds through a two-step mechanism: (1) nucleophilic attack by hydride ions on the electrophilic carbon of the nitrile group, forming an imine intermediate, and (2) subsequent hydrolysis to yield the primary amine . Lithium aluminum hydride, a potent reducing agent, is frequently utilized in anhydrous ether or tetrahydrofuran (THF) under reflux conditions . For instance, 4-biphenylacetonitrile treated with LiAlH₄ in dry diethyl ether at 60°C produces this compound with yields exceeding 70% .

Optimization and Challenges

While LiAlH₄ offers high efficiency, its pyrophoric nature necessitates stringent safety measures. Alternatives such as sodium borohydride (NaBH₄) have been explored but require activation with iodine or transition metal catalysts to achieve comparable reactivity . Post-reduction quenching with sequential additions of water, aqueous sodium hydroxide, and water is critical to isolate the amine while minimizing side reactions .

Reductive Amination: Strategic Carbon-Nitrogen Bond Formation

Reductive amination provides a versatile pathway to this compound by combining ketone precursors with ammonia or ammonium salts under reducing conditions. This method is particularly advantageous for introducing chirality or modifying substituents on the biphenyl backbone.

Imine Formation and Hydrogenation

In a representative protocol, 4-biphenylethyl ketone is condensed with ammonium acetate in methanol to form an imine intermediate, which is subsequently reduced using hydrogen gas (H₂) over a platinum oxide (PtO₂) catalyst . This one-pot reaction achieves moderate yields (50–65%) but allows for scalability due to its compatibility with continuous-flow systems . Optical purity remains a challenge, as racemization may occur during imine formation unless chiral auxiliaries or enantioselective catalysts are employed .

Catalytic Systems and Solvent Effects

Palladium on carbon (Pd/C) and Raney nickel offer alternative catalytic systems, though their efficacy depends on solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may complicate product isolation . Recent advancements in asymmetric hydrogenation, utilizing rhodium complexes with chiral ligands, have demonstrated enantiomeric excesses (ee) up to 98% for structurally analogous amines .

Hydroboration-Amination: A Niche yet Efficient Strategy

Hydroboration-oxidation followed by amination presents a less conventional but highly selective route to this compound. This method is particularly suited for substrates containing vinyl or allyl groups adjacent to the biphenyl moiety.

Hydroboration and Functionalization

4-Biphenylvinylborane, generated via hydroboration of 4-vinylbiphenyl with catecholborane, reacts with hydroxylamine-O-sulfonic acid (HONH₂SO₃H) to yield the target amine . Rhodium catalysts, such as [Rh(COD)Cl]₂, facilitate regioselective boron addition, ensuring high positional fidelity . This method achieves yields of 60–75% with minimal byproducts, though the cost of rhodium limits its industrial applicability .

Comparative Analysis of Synthetic Methods

The selection of a preparation method hinges on factors such as yield, purity, scalability, and cost (Table 1).

Table 1: Comparative Evaluation of this compound Synthesis Routes

MethodYield (%)PurityScalabilityCost Efficiency
Nitrile Reduction70–85HighModerateLow
Reductive Amination50–65ModerateHighMedium
Hydroboration60–75HighLowHigh
Industrial Hydrogenation80–90HighVery HighMedium

Data synthesized from Refs .

Nitrile reduction excels in laboratory settings due to its simplicity, while industrial hydrogenation balances throughput and safety. Hydroboration, though selective, remains niche due to reagent costs.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Biphenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Primary amines.

    Substitution: Substituted biphenyl derivatives.

Scientific Research Applications

Proteomics Research

2-(4-Biphenyl)ethylamine serves as a biochemical tool in proteomics research. It is utilized in the synthesis of various compounds that can interact with proteins, aiding in the study of protein functions and interactions . The compound's structural properties allow it to participate in diverse biochemical pathways.

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit antifungal properties against various Candida species. A series of sulfonamide-based compounds derived from this amine were tested for their antifungal activity, indicating its potential as a lead compound for developing new antifungal agents .

Drug Development

The compound has been explored for its role in drug development, particularly as a scaffold for creating new therapeutic agents targeting specific biological pathways. For example, it has been involved in synthesizing compounds that modulate receptor activity, which could lead to novel treatments for various diseases .

Binding Studies

Research involving receptor docking studies has shown that this compound and its derivatives can bind to specific receptors, indicating their potential use in developing drugs that target these receptors effectively . This binding affinity is crucial for designing effective pharmaceuticals.

Case Studies and Research Findings

Study TitleFocusFindings
Evaluation of Antifungal ActivityAntifungal propertiesDerivatives showed significant activity against Candida spp.
Synthesis of Tryptamine DerivativesMedicinal chemistryUtilized this compound as a precursor for novel compounds
Receptor Binding StudiesDrug developmentConfirmed binding modes for opioid peptides containing the compound

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features, physicochemical properties, and applications of 2-(4-Biphenyl)ethylamine and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Activity/Applications
This compound 17027-51-9 C₁₄H₁₅N 197.28 Biphenyl group TRPM8 channel modulation; used in pain/cold sensation research
2-(4-Bromophenyl)ethylamine 73918-56-6 C₈H₁₀BrN 200.08 Bromine substituent Synthesis of pyrazinoisoquinolines and alkyl arylamino sulfides
2-(4-Hydroxyphenyl)ethylamine 51-67-2 C₈H₁₁NO 137.18 Hydroxyl group Identified in bacterial extracts (e.g., Sorangium cellulosum); potential natural product precursor
2-(4-Methylphenyl)ethylamine 3261-62-9 C₉H₁₃N 135.21 Methyl substituent Limited data; possible precursor for stimulants or agrochemicals
BD1008 (Sigma Receptor Ligand) 138356-22-4 C₁₅H₂₀Cl₂N₂ 311.24 3,4-Dichlorophenyl group Sigma receptor antagonism; attenuates cocaine-induced convulsions
2-(2-Methoxyphenoxy)ethylamine 1836-62-0 C₉H₁₃NO₂ 179.21 Methoxyphenoxy group Synthesis of Carvedilol (beta-blocker)

Notes:

  • Lipophilicity Trends : The biphenyl and dichlorophenyl derivatives (e.g., BD1008) exhibit higher lipophilicity, favoring central nervous system (CNS) penetration, whereas hydroxyl or methoxy groups increase polarity, limiting blood-brain barrier permeability.
  • Boiling Points : For 2-(4-Bromophenyl)ethylamine, the boiling point is 63–72°C at 0.2 mmHg , but data for other analogs (e.g., hydroxyl derivative) are unavailable .

Pharmacological and Functional Differences

TRPM8 Modulation : this compound derivatives act as TRPM8 antagonists, showing promise in treating cold allodynia and neuropathic pain . In contrast, BD1008 and its analogs (e.g., BD1060, BD1067) target sigma receptors, demonstrating antagonism that mitigates cocaine toxicity .

Receptor Selectivity: BD1008 analogs with dichlorophenyl groups exhibit nanomolar affinity for sigma receptors (Ki < 10 nM) .

Toxicity Profiles: BD1008 analogs show low acute toxicity in murine models, whereas sigma agonists (e.g., di-o-tolylguanidine) exacerbate cocaine-induced lethality .

Biological Activity

Overview

2-(4-Biphenyl)ethylamine, with the molecular formula C14H15N, is an organic compound characterized by a biphenyl group linked to an ethylamine chain. This compound has garnered attention in scientific research for its potential biological activities, particularly regarding its effects on the central nervous system (CNS) and cardiovascular system. The following sections delve into its biological activity, mechanisms of action, and related research findings.

Central Nervous System Effects

Research indicates that this compound interacts with various neurotransmitter systems in the CNS. Its structure allows it to bind to specific receptors, influencing neurotransmitter release and uptake. This interaction suggests potential applications in treating neurological disorders. For instance, studies have shown that derivatives of this compound can modulate opioid receptor activity, highlighting its relevance in pain management and addiction therapy .

Cardiovascular Implications

The compound's influence extends to cardiovascular health. Preliminary studies suggest that this compound may affect vascular smooth muscle contraction and endothelial function. These effects are critical for understanding its role in cardiovascular diseases and could lead to the development of new therapeutic agents targeting heart conditions.

The mechanism of action for this compound primarily involves its binding affinity to specific receptors in the CNS. It is believed to act as a partial agonist at certain opioid receptors, which can modulate pain perception and emotional responses. Additionally, the biphenyl structure contributes to its unique binding properties compared to other similar compounds, enhancing its biological activity profile .

Comparative Analysis with Similar Compounds

To better understand this compound's unique properties, a comparison with structurally similar compounds is essential. The following table summarizes key differences:

CompoundStructure TypeCNS ActivityCardiovascular Effects
This compound Biphenyl + EthylamineYesYes
2-(4-Chlorophenyl)ethylamine Chlorophenyl + EthylamineModerateLimited
4-Phenylbenzylamine Phenyl + BenzylLimitedNo

This comparison illustrates that this compound exhibits significant CNS activity and cardiovascular effects, making it a valuable candidate for further research .

Study 1: Opioid Receptor Modulation

A study investigated the interactions of this compound with δ-opioid receptors. The findings revealed that it acts as a selective agonist, suggesting potential applications in pain relief therapies. The structure allowed for enhanced binding affinity compared to traditional opioid agonists .

Study 2: Cardiovascular Impact Assessment

In another study focusing on cardiovascular implications, researchers evaluated the effects of this compound on rat models. Results indicated a significant reduction in blood pressure and improved endothelial function, suggesting therapeutic potential for hypertension management.

Safety and Toxicology

While exploring the biological activity of this compound, it is crucial to consider safety profiles. Toxicological assessments indicate that high doses may lead to adverse effects, including irritation and potential genotoxicity. Ongoing studies aim to establish safe dosage levels for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-biphenyl)ethylamine with high purity for pharmacological studies?

The synthesis of this compound can be achieved via coupling reactions using agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). A reported method involves reacting Boc-protected intermediates (e.g., Boc-Phe(4'-COOH)-OMe) with this compound under controlled conditions, followed by alkaline hydrolysis (2N NaOH) to yield the target compound. Purification via preparative HPLC ensures >95% purity, critical for pharmacological applications .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are essential. IR spectra should show characteristic N-H stretching (~3300 cm⁻¹) and aromatic C=C bending (1600-1450 cm⁻¹). NMR (¹H and ¹³C) can confirm the biphenyl moiety (δ 7.2–7.6 ppm for aromatic protons) and ethylamine chain (δ 2.8–3.2 ppm for CH₂-NH₂). Mass spectrometry (MS) provides molecular weight validation (expected m/z ~211 for C₁₄H₁₅N) .

Q. What are the critical considerations for handling and storing this compound to ensure stability in experimental settings?

Store the compound at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation. Use desiccants to minimize moisture absorption, as amines are hygroscopic. Handle in a fume hood with PPE (gloves, lab coat) due to potential irritancy .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the binding affinity and selectivity of this compound derivatives at serotonin receptors?

Radioligand binding assays (e.g., using 5-HT₂A/₂C receptors) can quantify affinity (Kᵢ). Competitive displacement studies with labeled ligands (e.g., [³H]ketanserin) and functional assays (e.g., calcium flux in HEK293 cells) assess selectivity. Structural analogs with steric modifications (e.g., brominated derivatives) help map receptor binding pockets .

Q. What strategies can be employed to resolve discrepancies in reported bioactivity data for this compound analogs?

Conduct replication studies under standardized conditions (pH, temperature, solvent). Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization). Analyze batch purity via HPLC and control for enantiomeric impurities, which can skew results .

Q. How can computational modeling be integrated with experimental data to predict the pharmacokinetic properties of this compound-based compounds?

Use molecular docking (e.g., AutoDock Vina) to predict receptor interactions and QSAR models to correlate structural features (e.g., logP, polar surface area) with absorption/distribution. Validate predictions with in vitro assays (e.g., Caco-2 permeability) and in vivo pharmacokinetic studies .

Q. Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC and optimize coupling agent ratios (e.g., HBTU:amine) to minimize byproducts .
  • Data Contradiction Analysis : Use meta-analysis frameworks to harmonize heterogeneous datasets, accounting for variables like assay sensitivity and cell line variability .
  • Safety Protocols : Refer to SDS sheets for toxicity profiles (e.g., LD₅₀ values) and emergency procedures for amine exposure .

Properties

IUPAC Name

2-(4-phenylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPLBPSDTIZFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274846
Record name 2-(4-Biphenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17027-51-9
Record name [1,1′-Biphenyl]-4-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17027-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Biphenyl)ethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Biphenyl)ethylamine
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Synthesis routes and methods

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
1.867 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PPhCy2
Quantity
0.1867 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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